molecular formula C33H48N2O3 B12301055 2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) CAS No. 17170-66-0

2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester)

Cat. No.: B12301055
CAS No.: 17170-66-0
M. Wt: 520.7 g/mol
InChI Key: WOKDVKWDLGSMRD-UHFFFAOYSA-N
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Description

2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a bornanol core structure, which is a bicyclic alcohol, and a benzilate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) typically involves multiple steps. One common method includes the esterification of 2-Bornanol with benzilic acid in the presence of a suitable catalyst. The reaction conditions often require an acidic or basic environment to facilitate the esterification process. The diethylaminoethyl group is introduced through a nucleophilic substitution reaction, where diethylamine reacts with an appropriate alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the diethylaminoethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The diethylaminoethyl group can interact with biological membranes, affecting their permeability and function. The benzilate ester group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bornanol, 3-(((2-(diethylamino)ethyl)methylamino)methyl)-, benzilate (ester)
  • 2-Bornanol, 3-(((2-(dimethylamino)ethyl)ethylamino)methyl)-, benzilate (ester)
  • 2-Bornanol, 3-(((2-(diethylamino)propyl)ethylamino)methyl)-, benzilate (ester)

Uniqueness

2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and interaction with biological systems, while the benzilate ester group contributes to its stability and reactivity.

Properties

CAS No.

17170-66-0

Molecular Formula

C33H48N2O3

Molecular Weight

520.7 g/mol

IUPAC Name

[3-[[2-(diethylamino)ethyl-ethylamino]methyl]-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C33H48N2O3/c1-7-34(8-2)22-23-35(9-3)24-27-28-20-21-32(6,31(28,4)5)29(27)38-30(36)33(37,25-16-12-10-13-17-25)26-18-14-11-15-19-26/h10-19,27-29,37H,7-9,20-24H2,1-6H3

InChI Key

WOKDVKWDLGSMRD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CC)CC1C2CCC(C1OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C2(C)C)C

Origin of Product

United States

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